molecular formula C13H19N7S B2370992 N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415556-33-9

N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2370992
CAS No.: 2415556-33-9
M. Wt: 305.4
InChI Key: PYPASWTWZPTGEL-UHFFFAOYSA-N
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Description

N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with an ethyl group, a piperazine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiourea under acidic conditions . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyrimidine core via condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety is known to interact with metal ions and can inhibit enzyme activity by binding to the active site . The piperazine ring can enhance the compound’s ability to cross biological membranes, improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

N-ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7S/c1-3-14-11-4-5-15-12(16-11)19-6-8-20(9-7-19)13-18-17-10(2)21-13/h4-5H,3,6-9H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPASWTWZPTGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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